

An In-depth Technical Guide to N-Acetyl Famciclovir Reference Standard

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Acetyl famciclovir*

Cat. No.: B15354771

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This technical guide provides a comprehensive overview of **N-Acetyl famciclovir**, a key reference standard for researchers, scientists, and professionals in drug development. It is primarily known as an impurity of Famciclovir, an antiviral prodrug.

Chemical Identity and Properties

N-Acetyl famciclovir, systematically named 2-[2-(2-Acetamido-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate, is a derivative of famciclovir where the amino group on the purine ring is acetylated.^{[1][2][3][4]} While a specific Chemical Abstracts Service (CAS) number for the **N-Acetyl famciclovir** reference standard is not publicly available,^{[1][5][6]} other key identifiers and properties have been well-characterized.

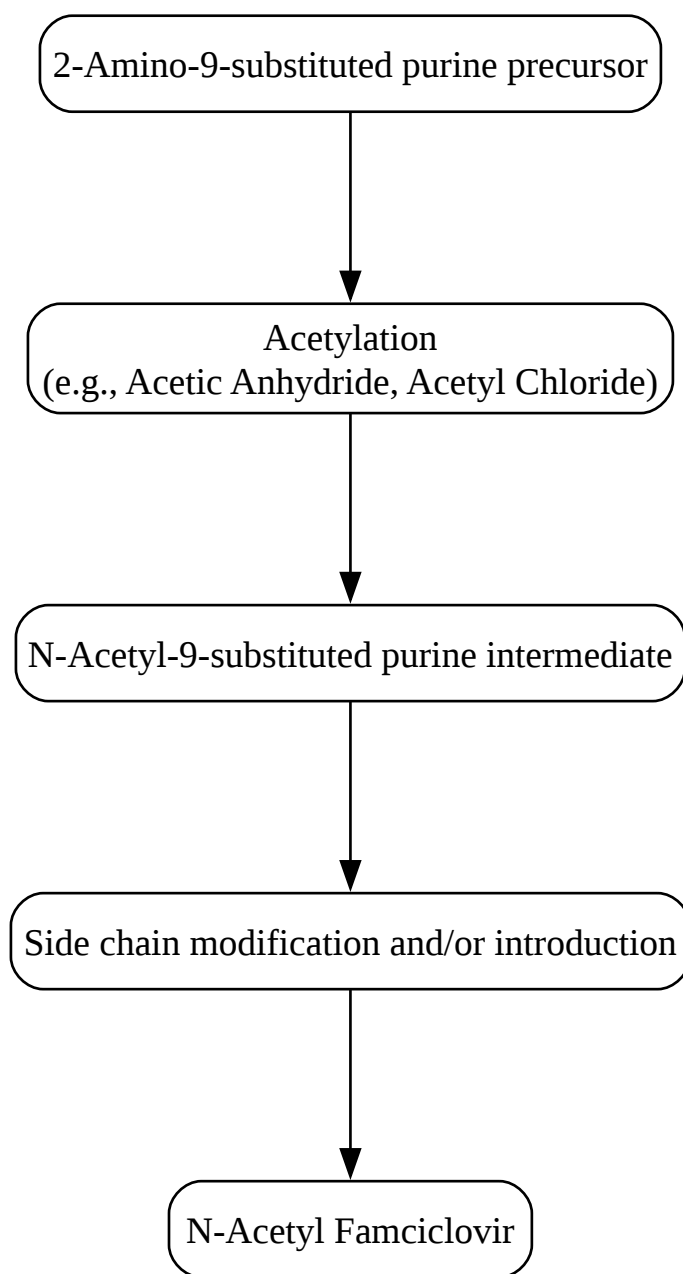
Identifier	Value	Source
IUPAC Name	2-[2-(2-Acetamido-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate	^[1]
Molecular Formula	C ₁₆ H ₂₁ N ₅ O ₅	^{[1][3][5]}
Molecular Weight	363.37 g/mol	^{[1][3][5]}
Synonyms	N2 Acetyl famciclovir	^[1]

Context in Drug Development: An Impurity of Famciclovir

Famciclovir is a prodrug that is converted in the body to its active antiviral form, penciclovir.[7] It is effective against various herpes viruses.[7] **N-Acetyl famciclovir** is recognized as a process impurity that can arise during the synthesis of famciclovir.[2][4] As such, having a well-characterized reference standard for **N-Acetyl famciclovir** is crucial for quality control and analytical method development in the pharmaceutical industry.[5]

Conceptual Synthetic Workflow

While specific, detailed experimental protocols for the synthesis of **N-Acetyl famciclovir** are not readily available in the public domain, a plausible synthetic route can be conceptualized based on the known synthesis of famciclovir. The process would likely involve the acetylation of the 2-amino group of a famciclovir precursor or famciclovir itself.



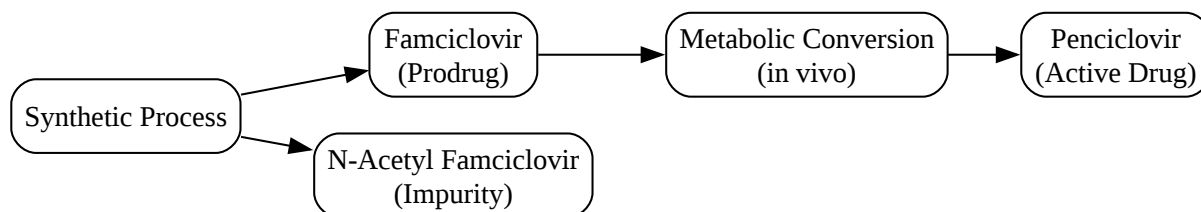
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Caption: Conceptual workflow for the synthesis of **N-Acetyl Famciclovir**.

Relationship between Famciclovir, Penciclovir, and N-Acetyl Famciclovir

The relationship between these three molecules is important for understanding the pharmacology and quality control of famciclovir. Famciclovir is the inactive prodrug, which is

metabolized to the active drug, penciclovir. **N-Acetyl famciclovir** represents a manufacturing impurity.



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Caption: Relationship between Famciclovir, Penciclovir, and **N-Acetyl Famciclovir**.

Analytical Methodologies

The analysis of **N-Acetyl famciclovir** as an impurity in famciclovir drug substance and product is typically performed using High-Performance Liquid Chromatography (HPLC). The United States Pharmacopeia (USP) provides methods for the analysis of famciclovir and its related compounds, which would include **N-Acetyl famciclovir**.^[2] These methods generally involve a reversed-phase column with a buffered mobile phase and UV detection. The reference standard for **N-Acetyl famciclovir** is essential for the validation of these analytical methods, ensuring their accuracy, precision, and specificity.^[5]

In summary, while a CAS number for **N-Acetyl famciclovir** reference standard remains elusive, its chemical identity is well-defined. It serves a critical role in the quality control of the antiviral drug famciclovir. The conceptual synthetic and relational diagrams provided offer a clear understanding of its origin and context within drug development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to N-Acetyl Famciclovir Reference Standard]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15354771#cas-number-for-n-acetyl-famciclovir-reference-standard>]

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